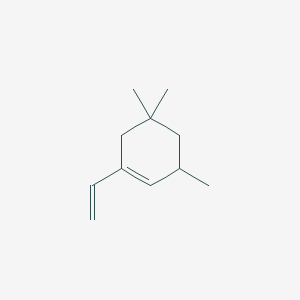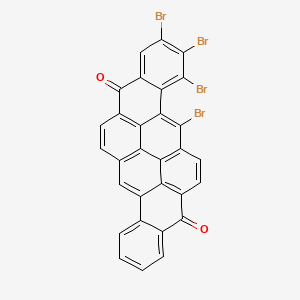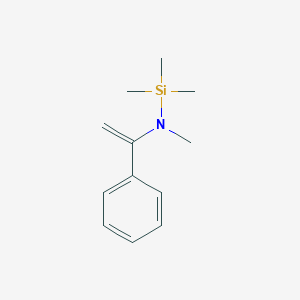![molecular formula C18H36O2S B14546556 4-[(Dodecylsulfanyl)methyl]-2,2-dimethyl-1,3-dioxolane CAS No. 62244-41-1](/img/structure/B14546556.png)
4-[(Dodecylsulfanyl)methyl]-2,2-dimethyl-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Dodecylsulfanyl)methyl]-2,2-dimethyl-1,3-dioxolane is an organic compound characterized by the presence of a dioxolane ring substituted with a dodecylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Dodecylsulfanyl)methyl]-2,2-dimethyl-1,3-dioxolane typically involves the reaction of 2,2-dimethyl-1,3-dioxolane with a dodecylsulfanyl methylating agent. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the dioxolane, followed by the addition of the dodecylsulfanyl methylating agent. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, potentially involving continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-[(Dodecylsulfanyl)methyl]-2,2-dimethyl-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The dodecylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the dodecylsulfanyl group, yielding the parent dioxolane.
Substitution: The dodecylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: 2,2-dimethyl-1,3-dioxolane.
Substitution: Various substituted dioxolanes depending on the nucleophile used.
Scientific Research Applications
4-[(Dodecylsulfanyl)methyl]-2,2-dimethyl-1,3-dioxolane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and lubricants.
Mechanism of Action
The mechanism of action of 4-[(Dodecylsulfanyl)methyl]-2,2-dimethyl-1,3-dioxolane involves its interaction with molecular targets through its dodecylsulfanyl group. This group can engage in various chemical interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules. The dioxolane ring provides stability and rigidity to the compound, enhancing its binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
2,4-bis[(dodecylsulfanyl)methyl]-6-methylphenol: Similar in structure but with a phenol ring instead of a dioxolane ring.
4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid: Contains a dodecylsulfanyl group but with different functional groups and a different core structure.
Uniqueness
4-[(Dodecylsulfanyl)methyl]-2,2-dimethyl-1,3-dioxolane is unique due to its dioxolane ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its ability to undergo various chemical reactions and form stable complexes makes it a versatile compound for research and industrial applications.
Properties
CAS No. |
62244-41-1 |
|---|---|
Molecular Formula |
C18H36O2S |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
4-(dodecylsulfanylmethyl)-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C18H36O2S/c1-4-5-6-7-8-9-10-11-12-13-14-21-16-17-15-19-18(2,3)20-17/h17H,4-16H2,1-3H3 |
InChI Key |
YFDGQWIQJAUHSF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCSCC1COC(O1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


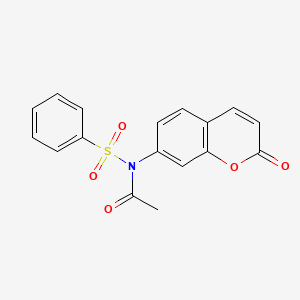
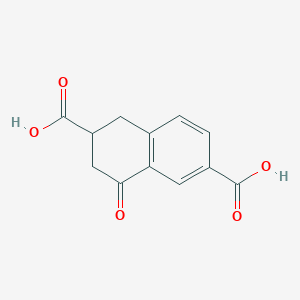
![N-[6-Methyl-1-(piperidin-1-yl)-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine](/img/structure/B14546489.png)
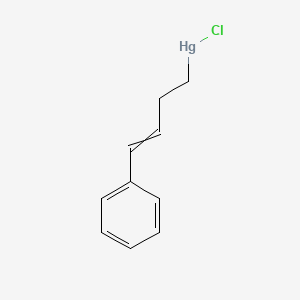
![N,N'-(Ethane-1,2-diyl)bis[N-(3-methylbutyl)undec-10-enamide]](/img/structure/B14546492.png)
![(3aS,6aS)-3-Methylidene-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B14546494.png)
![4-Methyl-N-[2-(4-nitrophenoxy)ethyl]aniline](/img/structure/B14546498.png)
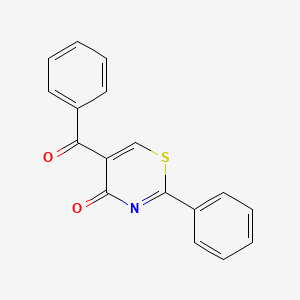
![Bis[2-(2-formylphenoxy)ethyl] benzene-1,4-dicarboxylate](/img/structure/B14546503.png)
![2-[Methoxy(phenyl)phosphoryl]ethyl acetate](/img/structure/B14546512.png)
